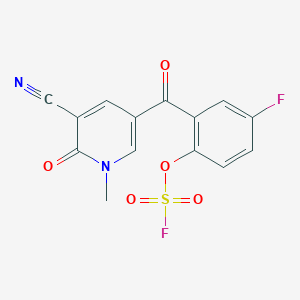
3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine, commonly known as CF3DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CF3DPA is a heterocyclic compound that belongs to the pyridine family and contains a cyano group, a methyl group, and a fluorosulfonyloxybenzoyl group.
作用機序
The mechanism of action of CF3DPA is not fully understood. However, it is believed that CF3DPA exerts its biological activity by interacting with specific enzymes or receptors. In the case of anticancer activity, CF3DPA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. CF3DPA has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CF3DPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that CF3DPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. CF3DPA has also been shown to have antibacterial and antifungal activity.
実験室実験の利点と制限
CF3DPA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of more complex molecules. CF3DPA-based MOFs have shown high selectivity and efficiency in gas separation and catalytic reactions. CF3DPA can also be used as a fluorescent probe for the detection of metal ions in aqueous solutions.
However, CF3DPA also has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. The synthesis of CF3DPA requires the use of hazardous chemicals such as trifluoromethanesulfonyl chloride, which can pose a safety risk to researchers.
将来の方向性
For the study of CF3DPA include further optimization of CF3DPA-based MOFs and modification of CF3DPA for improved fluorescence properties.
合成法
The synthesis of CF3DPA involves the reaction of 2-cyano-5-(5-fluoro-2-hydroxybenzoyl)-1-methylpyridine with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at low temperature and yields CF3DPA as a white solid. The purity of the compound can be improved by recrystallization or column chromatography.
科学的研究の応用
CF3DPA has shown potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, CF3DPA has been studied for its anticancer activity. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. CF3DPA has also been studied for its antibacterial and antifungal activity.
In material science, CF3DPA has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. CF3DPA-based MOFs have shown high selectivity and efficiency in gas separation and catalytic reactions.
In analytical chemistry, CF3DPA has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. The complex formed between CF3DPA and metal ions exhibits strong fluorescence, which can be used for the quantitative determination of metal ions in aqueous solutions.
特性
IUPAC Name |
3-cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O5S/c1-18-7-9(4-8(6-17)14(18)20)13(19)11-5-10(15)2-3-12(11)23-24(16,21)22/h2-5,7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYREOVBKHZAGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364227.png)
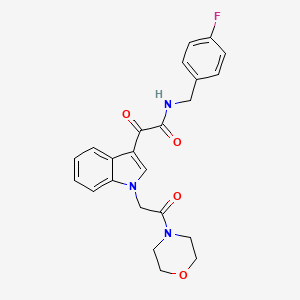

![N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide](/img/structure/B2364231.png)
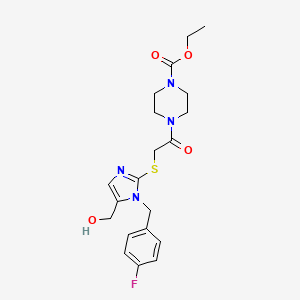
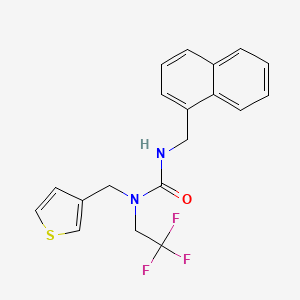
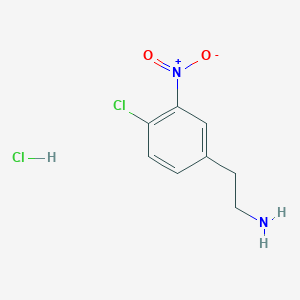
![2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile](/img/structure/B2364241.png)
![1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate](/img/structure/B2364242.png)
![2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2364243.png)
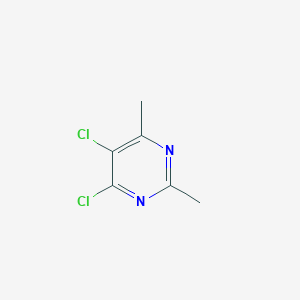
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2364245.png)
![2-((3-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364246.png)
![2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2364247.png)